molecular formula C11H10N2O2 B8283848 4-Ethyl-8-nitroquinoline

4-Ethyl-8-nitroquinoline

Cat. No.: B8283848
M. Wt: 202.21 g/mol
InChI Key: WHKQFYRTGMJFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by an ethyl group at the 4-position and a nitro (-NO₂) group at the 8-position of the quinoline scaffold. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and DNA-intercalating activities . The nitro group at position 8, a strong electron-withdrawing moiety, may influence electronic distribution, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-ethyl-8-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13(14)15/h3-7H,2H2,1H3

InChI Key

WHKQFYRTGMJFEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-Ethyl-8-nitroquinoline can be contextualized by comparing it to structurally related quinoline derivatives:

Structural and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) Key Structural Features
This compound Ethyl (C4), NO₂ (C8) 202.21* High lipophilicity; planar quinoline core
8-Nitroquinoline H (C4), NO₂ (C8) 174.16 Planar structure; nitro at C8
4-Methyl-8-nitroquinoline CH₃ (C4), NO₂ (C8) 188.18 NSC 120755; increased steric bulk vs. H
4-Nitroquinoline N-oxide (4-NQO) NO₂ (C4), N-oxide 204.18 Generates ROS; DNA damage
Nitroxoline OH (C8), NO₂ (C5) 190.15 Antimicrobial; metal chelation

*Calculated based on molecular formula C₁₁H₁₀N₂O₂.

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